molecular formula C25H16Cl3F3N2O2 B2893503 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one CAS No. 478246-10-5

1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one

Cat. No.: B2893503
CAS No.: 478246-10-5
M. Wt: 539.76
InChI Key: PJISMUUMMFUFSZ-UHFFFAOYSA-N
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Description

1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one is a synthetic organic compound It is characterized by its complex structure, which includes multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. Common steps might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings.

    Coupling Reactions: Formation of carbon-carbon bonds between aromatic rings.

    Oxidation/Reduction: Adjusting the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in controlled environments. Key factors include:

    Reagent Purity: High-purity reagents to ensure product quality.

    Reaction Conditions: Precise control of temperature, pressure, and pH.

    Catalysts: Use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential effects on biological systems, including its interactions with proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methyl-1,4-dihydropyridin-4-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl3F3N2O2/c1-14-18(12-19-20(26)6-3-7-21(19)27)23(34)8-9-33(14)16-4-2-5-17(11-16)35-24-22(28)10-15(13-32-24)25(29,30)31/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJISMUUMMFUFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C2=CC(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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